molecular formula C19H16N4O2S2 B2872117 6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole CAS No. 863001-59-6

6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole

Cat. No.: B2872117
CAS No.: 863001-59-6
M. Wt: 396.48
InChI Key: UQKSUFCJHGPWON-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is a fusion of benzene and thiazole . Piperazine is a cyclic organic compound that is essentially a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse, given the wide range of synthetic pathways available .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

Anticancer Activity

Synthesis and Anti-Breast Cancer Activity : A study highlighted the synthesis of benzothiazoles and their potent antitumor activities against human breast cancer cell lines. Notably, derivatives with N-methyl piperazinyl substitution demonstrated significant inhibitory activity, suggesting their potential as components of therapeutic strategies for cancer treatment. The study utilized docking into the epidermal growth factor receptor (EGFR) to explore interactions, indicating a promising clinical approach for managing breast cancer where high concentrations of chemotherapeutic agents pose limitations (Abdelgawad et al., 2013).

Synthesis, in vitro Antiproliferative and Anti-HIV Activity : Another study synthesized a series of compounds, including those related to the mentioned chemical structure, evaluating them for their antiproliferative activity against a large panel of human tumor-derived cell lines. Certain derivatives exhibited remarkable effects on specific leukemia cell lines, leading candidates for further development in cancer treatment. This research underscores the importance of these compounds in developing novel cancer therapies (Al-Soud et al., 2010).

Anti-inflammatory and Analgesic Agents

Design, Synthesis, and Biological Evaluation : Benzoxazolone and benzothiazolone derivatives have been developed as anti-inflammatory and analgesic agents. Compounds from this research demonstrated significant anti-inflammatory and analgesic activity, comparable to well-known drugs like indomethacin and ketorolac, emphasizing their potential therapeutic benefits (Abdelazeem et al., 2015).

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : The synthesis of novel compounds, including those related to 6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole, demonstrated good or moderate activities against tested microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer Agents

Synthesis of Piperazinyl Benzothiazole/Benzoxazole Derivatives : This study described the synthesis of compounds coupled with 1,3,4-oxadiazole-2-thiol as novel hybrid heterocycles acting as anticancer agents. The synthesized compounds were evaluated for their cytotoxicity towards various human cancer cell lines, with some showing maximum cytotoxic activity, particularly against skin cancer cell lines, demonstrating their potential as anticancer agents (Murty et al., 2013).

Future Directions

The future directions in the study of benzothiazole derivatives could involve the development of new synthetic pathways, exploration of different biological activities, and the design of more potent inhibitors .

Properties

IUPAC Name

6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-2-4-16-12(3-1)20-18(26-16)22-5-7-23(8-6-22)19-21-13-9-14-15(25-11-24-14)10-17(13)27-19/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSUFCJHGPWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=CC6=C(C=C5S4)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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